
3-hydroxyicosanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxyicosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxyicosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxyicosanoic acid. It is a conjugate acid of a this compound(4-).
科学的研究の応用
1. Biotechnological Production of Chemicals
3-Hydroxypropionic acid (3-HP), derived from pathways involving 3-hydroxyicosanoyl-CoA, is a valuable platform chemical used in the production of various commodity chemicals like acrylic acid and acrylamide. The fermentative production of 3-HP is a focus of biotechnological advancements, aiming to provide sustainable alternatives to petrochemical feedstocks. Yeast, particularly Saccharomyces cerevisiae, has been engineered to produce 3-HP, demonstrating the organism's potential as a bio-factory for bio-based 3-HP and related chemicals. The production process has been optimized by increasing the availability of the precursor malonyl-CoA and coupling production with an increased NADPH supply, significantly improving 3-HP production (Chen et al., 2014; Liu et al., 2016; Liu et al., 2017).
2. Bio-based Plastic Production
3-Hydroxypropionic acid (3-HP) is also a precursor in the production of biodegradable plastics. Cyanobacteria, for instance, have been modified to fix CO2 and directly produce 3-HP from sunlight and CO2, indicating the potential for photosynthetic production of this valuable chemical. These innovations demonstrate the feasibility of manufacturing biodegradable materials directly from renewable resources, reducing dependency on fossil fuels (Wang et al., 2016).
3. Metabolic Pathway Optimization
The metabolic pathway for the production of 3-HP, involving enzymes like malonyl-CoA reductase, has been a subject of extensive study to optimize the yield of 3-HP. Strategies such as enzyme screening and engineering, carbon flux redirection, and increasing the supply of energy and cofactors have been employed to enhance the production of 3-HP in organisms like E. coli, yeast, and cyanobacteria. These efforts aim to create efficient microbial production systems that can rival or surpass traditional chemical production methods in terms of yield and cost-effectiveness (Liu et al., 2017; Ji et al., 2018).
4. Biopolymer Production
Poly-3-hydroxyalkanoates (P(3HA)s), biopolymers produced from 3-hydroxyacyl-CoA monomers, have gained attention for their potential as biodegradable alternatives to petrochemical-derived plastics. Engineering efforts focus on enhancing the activity and substrate specificity of enzymes like PHA synthase (PhaC) involved in the production of P(3HA)s. These biopolymers have diverse applications, including commodity plastics, fishing lines, and medical uses, highlighting the importance of 3-hydroxyacyl-CoA monomers in sustainable material production (Nomura & Taguchi, 2007).
特性
分子式 |
C41H74N7O18P3S |
|---|---|
分子量 |
1078.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyicosanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1 |
InChIキー |
KNSVYMFEJLUJST-MJMSVFGZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



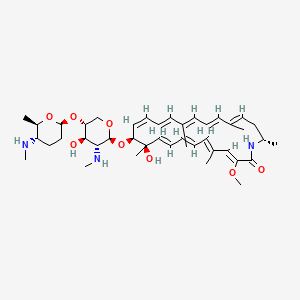
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
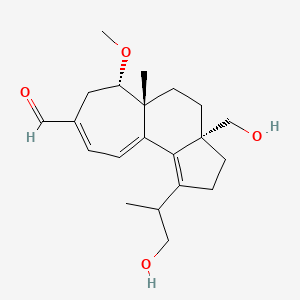

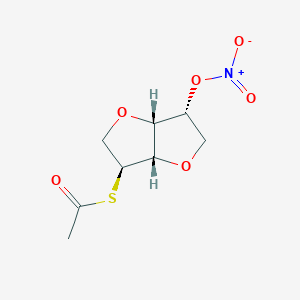
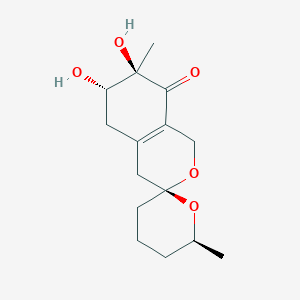

![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
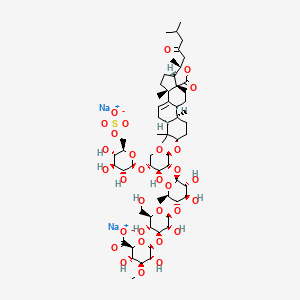
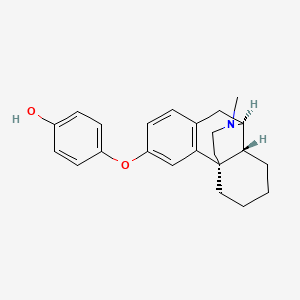
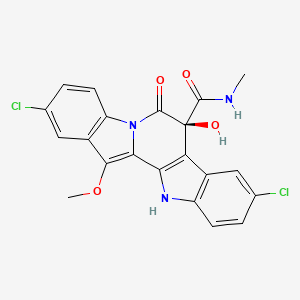
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
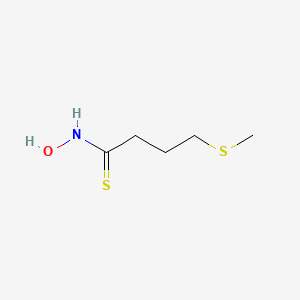
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)